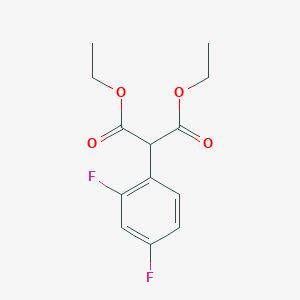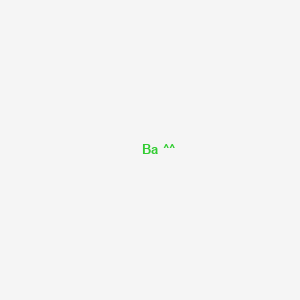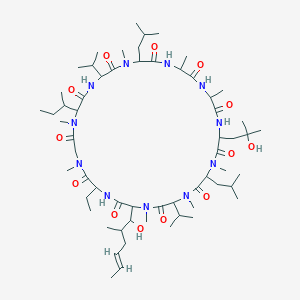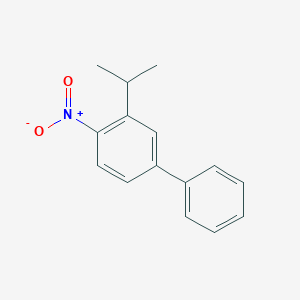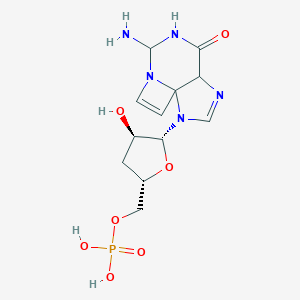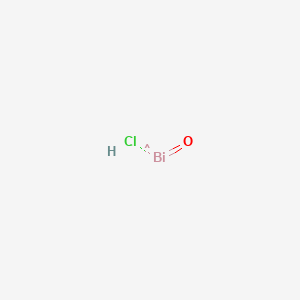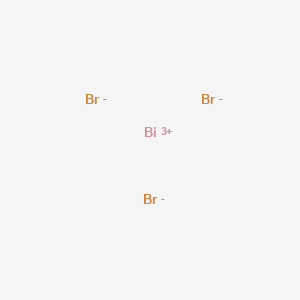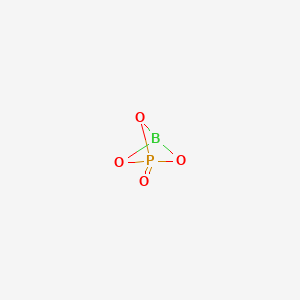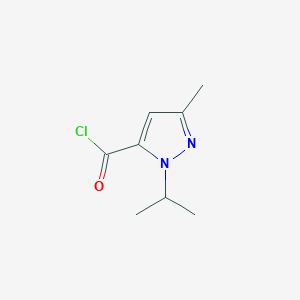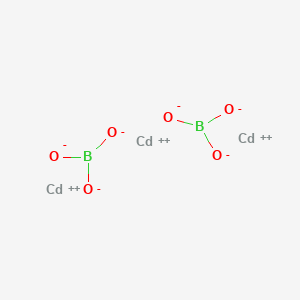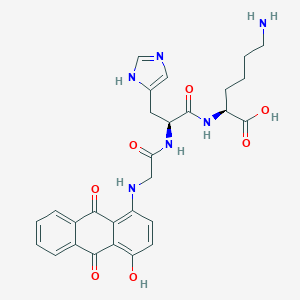
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine is a synthetic molecule that has been extensively studied in the field of biochemistry and pharmacology. This compound is commonly referred to as DHLA-His-Lys and has been shown to possess a wide range of biological activities. In
作用機序
The mechanism of action of DHLA-His-Lys is not fully understood, but it is believed to act through multiple pathways. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, DHLA-His-Lys has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
生化学的および生理学的効果
DHLA-His-Lys has been shown to possess a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, reduce inflammation, and possess antimicrobial properties. Additionally, DHLA-His-Lys has been studied for its potential use as a neuroprotective agent and has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using DHLA-His-Lys in lab experiments is its ability to act as both an antioxidant and an anti-inflammatory agent, which makes it a useful tool for studying oxidative stress and inflammation in various cell types and animal models. Additionally, DHLA-His-Lys has been shown to possess antimicrobial properties, which makes it a potential candidate for studying the mechanisms of antimicrobial activity. One limitation of using DHLA-His-Lys in lab experiments is its relatively high cost compared to other antioxidants and anti-inflammatory agents.
将来の方向性
There are several future directions for the study of DHLA-His-Lys. One direction is to further elucidate its mechanism of action and its potential use as a neuroprotective agent. Another direction is to study its potential use as an antimicrobial agent and to explore its mechanism of antimicrobial activity. Additionally, there is a need for further studies on the safety and toxicity of DHLA-His-Lys, as well as its pharmacokinetics and pharmacodynamics in various animal models and in humans.
合成法
The synthesis of DHLA-His-Lys involves the coupling of three amino acids, namely glycine, histidine, and lysine, with a derivative of anthracene. The anthracene derivative used in the synthesis is 9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracene carboxylic acid, which is activated with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The three amino acids are then coupled with the activated anthracene derivative using standard peptide synthesis techniques.
科学的研究の応用
DHLA-His-Lys has been extensively studied in the field of biochemistry and pharmacology due to its ability to act as an antioxidant and an anti-inflammatory agent. It has been shown to protect against oxidative stress and reduce inflammation in various cell types and animal models. Additionally, DHLA-His-Lys has been shown to possess antimicrobial properties and has been studied for its potential use as an antimicrobial agent.
特性
CAS番号 |
132391-60-7 |
|---|---|
製品名 |
N(2)-(N-(N-(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)glycyl)-L-histidyl)-L-lysine |
分子式 |
C28H30N6O7 |
分子量 |
562.6 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H30N6O7/c29-10-4-3-7-19(28(40)41)34-27(39)20(11-15-12-30-14-32-15)33-22(36)13-31-18-8-9-21(35)24-23(18)25(37)16-5-1-2-6-17(16)26(24)38/h1-2,5-6,8-9,12,14,19-20,31,35H,3-4,7,10-11,13,29H2,(H,30,32)(H,33,36)(H,34,39)(H,40,41)/t19-,20-/m0/s1 |
InChIキー |
OZOILYIDULXYNI-PMACEKPBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NCC(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)O |
配列 |
GHK |
同義語 |
1-hydroxy-4-(glycyl-histidyl-lysine)anthraquinone 4-(glycyl-histidyl-lysine)-1-hydroxyanthraquinone Q-GHK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



